
5-(1,3-Dioxolan-2-yl)-4-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Dioxolan-2-yl)-4-methyl-1H-imidazole is a heterocyclic organic compound that features both an imidazole ring and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-4-methyl-1H-imidazole typically involves the reaction of 4-methylimidazole with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate acetal, which then cyclizes to form the dioxolane ring. Commonly used acid catalysts include p-toluenesulfonic acid and sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. Additionally, the use of automated systems can reduce the need for manual intervention and increase production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-yl)-4-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated imidazole derivatives.
Scientific Research Applications
5-(1,3-Dioxolan-2-yl)-4-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the dioxolane ring can enhance the compound’s stability and solubility, improving its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog that lacks the imidazole ring, used primarily as a solvent and in the synthesis of other chemicals.
4-Methylimidazole: Lacks the dioxolane ring, known for its use in the production of pharmaceuticals and as a flavoring agent in food.
5-(1,3-Dioxolan-2-yl)-2-furaldehyde: Contains a furan ring instead of an imidazole ring, used in the synthesis of fine chemicals and as a flavoring agent.
Uniqueness
5-(1,3-Dioxolan-2-yl)-4-methyl-1H-imidazole is unique due to the presence of both the imidazole and dioxolane rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and makes it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C7H10N2O2/c1-5-6(9-4-8-5)7-10-2-3-11-7/h4,7H,2-3H2,1H3,(H,8,9) |
InChI Key |
CWCBTYXRYWFFMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3AS,8aR)-2-(4-phenyl-1,10-phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12817222.png)

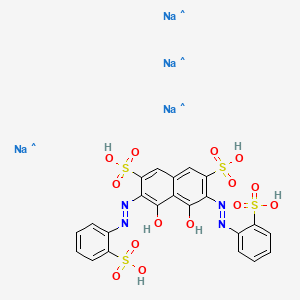
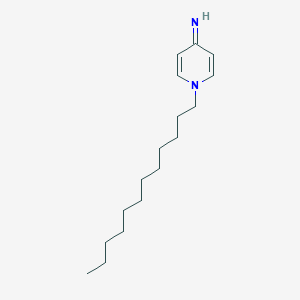
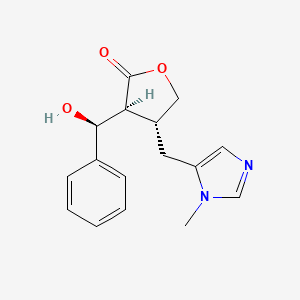

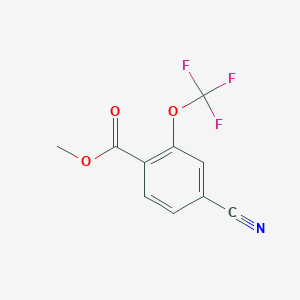
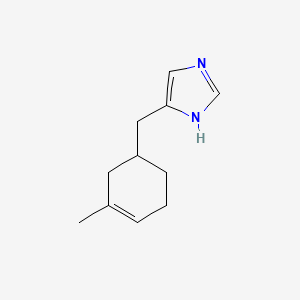
![Methyl 2-(3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B12817262.png)
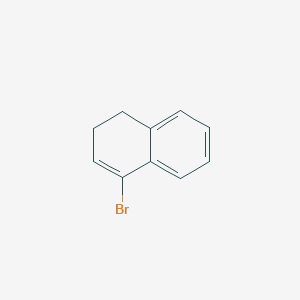
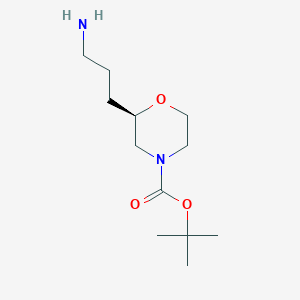

![3'-Amino-4'-(pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B12817296.png)
![4-Bromo-2-oxabicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B12817300.png)
